2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene
Description
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with methyl groups at the 2- and 4-positions and a propargyl (prop-2-yn-1-yl) group at the 1-position.
Properties
IUPAC Name |
2,4-dimethyl-1-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-5-11-7-6-9(2)8-10(11)3/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQPUVJMNNOHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylbenzene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced separation techniques are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the alkyne group using palladium on carbon (Pd/C) can yield the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene involves its interaction with various molecular targets The alkyne group can participate in cycloaddition reactions, forming new ring structuresThese reactions enable the compound to exert its effects by modifying molecular pathways and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Type: Propargyl vs. Allyl Derivatives
Propargyl Derivatives :
The propargyl group (HC≡C-CH₂-) in 2,4-dimethyl-1-(prop-2-yn-1-yl)benzene contrasts with allyl (prop-2-en-1-yl) derivatives like 3-(2,4-dimethylphenyl)-2-methyl-1-propene (CAS 57834-93-2), which features a double bond instead of a triple bond . The triple bond in the propargyl group enhances reactivity in cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry) compared to the less reactive allyl group.Allyl Derivatives :
Compounds like 1-nitro-4-prop-2-enylbenzene (CAS 53483-17-3) demonstrate that allyl substituents are more stable under standard conditions but less versatile in synthetic applications requiring rapid bond formation .
Substituent Position and Electronic Effects
Methyl Substitution Patterns :
2,4-Dimethyl substitution on the benzene ring creates steric hindrance and electron-donating effects, which influence reactivity. For example, 1,4-dimethyl-2-(propan-2-yl)benzene (CAS 4132-72-3) has a bulkier isopropyl group at position 2, reducing accessibility for electrophilic substitution compared to the linear propargyl group in the target compound .- Electron-Withdrawing vs. Electron-Donating Groups: The propargyl group is mildly electron-withdrawing due to sp-hybridized carbons, whereas compounds like 2,4-dimethyl-1-(sulfinylamino)benzene (CAS 56911-12-7) feature a strongly electron-withdrawing sulfinylamino group, drastically altering aromatic ring reactivity .
Functional Group Diversity
Halogenated Analogues :
1-Iodo-2,4-bis(propan-2-yl)benzene (CAS 2100-20-1) incorporates iodine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the propargyl group in the target compound is more suited for cycloaddition or radical reactions .Oxygen- and Nitrogen-Containing Derivatives :
Compounds like 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile () combine propargyl ether and nitrile groups, highlighting how functional group combinations expand applications in materials science or agrochemical synthesis.
Physical and Chemical Properties
- Reactivity : The propargyl group’s triple bond allows for alkyne-specific reactions, such as oxidative coupling or nucleophilic additions, which are absent in saturated or less unsaturated analogues .
Biological Activity
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene, also known as a derivative of prop-2-yne substituted benzene, has garnered attention for its potential biological activities. This compound is part of a broader class of alkynyl-substituted aromatic compounds that exhibit various pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula for this compound is , and it features a propargyl group attached to a dimethyl-substituted benzene ring. The structure can be represented as follows:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | MIC values ranging from 3.125 to 100 mg/mL |
The compound exhibited significant antibacterial activity with complete inhibition observed within 8 hours against both Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research has indicated that compounds similar to this compound possess antitumor effects. These compounds have been shown to inhibit cancer cell proliferation in various assays, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of 2,4-Dimethyl-1-(prop-2-yn-1-yloxy)benzene is attributed to its structural features that facilitate interaction with biological targets:
- Nucleophilic Substitution : The presence of the propargyl group allows for nucleophilic attacks on various biomolecules.
- Redox Reactions : The compound can participate in redox reactions due to the presence of unsaturated bonds in the propargyl moiety.
- Formation of Reactive Intermediates : These interactions can lead to the formation of reactive intermediates that exert specific effects on cellular processes.
Study on Antibacterial Properties
A study conducted by Huang et al. evaluated the antibacterial and antifungal activities of propynyl-substituted benzene derivatives, including 2,4-Dimethyl-1-(prop-2-yn-1-yloxy)benzene. The results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
Study on Antitumor Effects
Another significant research effort focused on the antitumor properties of similar compounds. The study reported that derivatives like 2,4-Dimethyl-1-(prop-2-yn-1-yloxy)benzene exhibited cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
